![molecular formula C12H16N2O4 B7555119 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid, also known as HPC, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. HPC is a pyridine derivative that has been found to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
作用机制
The mechanism of action of 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid is not fully understood. However, it is believed that 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid forms stable complexes with metal ions and drugs, which may alter their properties and increase their effectiveness. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid may also have direct biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects:
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has also been found to have anti-inflammatory properties, which may reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid in lab experiments is its ability to form stable complexes with metal ions and drugs. This makes it a useful tool for studying the properties of these compounds. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are some limitations to using 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid in lab experiments. One limitation is its low solubility in water, which may limit its use in aqueous environments. Another limitation is its relatively low yield of synthesis, which may make it expensive to produce in large quantities.
未来方向
There are several future directions for research on 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential use in drug delivery, particularly in the treatment of cancer and infectious diseases. Additionally, further research could be done on the use of 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid as a ligand for metal ions, particularly in the field of catalysis.
Conclusion:
In conclusion, 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid is a promising compound for use in scientific research. Its ability to form stable complexes with metal ions and drugs makes it a useful tool for studying the properties of these compounds. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has also been found to have various biochemical and physiological effects, making it a potential candidate for use in drug delivery and disease treatment. Further research is needed to fully understand its mechanism of action and explore its potential applications.
合成方法
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid can be synthesized through a series of chemical reactions. The starting material for the synthesis is 2-methylpyridine-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(2-hydroxypropyl)amine to form the amide intermediate. The amide intermediate is then treated with methyl isocyanate to form 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid. The overall yield of the synthesis is around 40%.
科学研究应用
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has been found to have various scientific research applications. One of the most promising applications is its use as a ligand for metal ions. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has been shown to form stable complexes with various metal ions, including copper, zinc, and nickel. These complexes have been used in various studies, including catalysis, electrochemistry, and spectroscopy.
Another potential application of 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid is in the field of drug delivery. 6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid has been found to form stable complexes with various drugs, including anticancer drugs and antibiotics. These complexes have been shown to increase the solubility and bioavailability of the drugs, making them more effective in treating diseases.
属性
IUPAC Name |
6-[2-hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(15)6-14(3)11(16)10-5-4-9(12(17)18)8(2)13-10/h4-5,7,15H,6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXZBHDJDPTVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N(C)CC(C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)

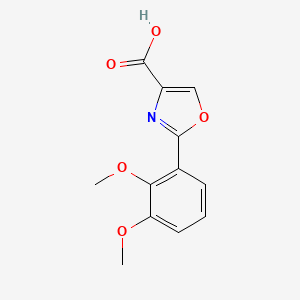
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
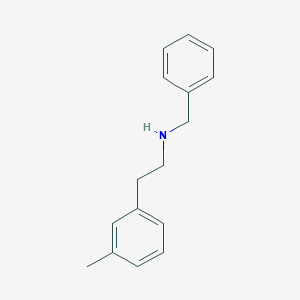
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
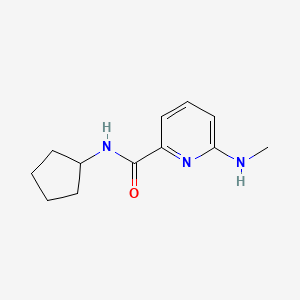
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
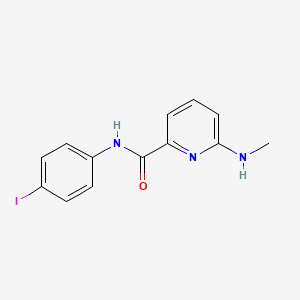

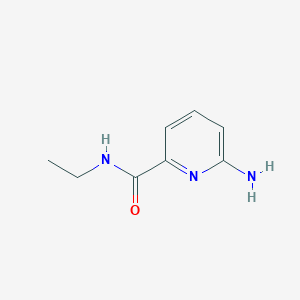
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)